N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a heterocyclic compound featuring a dihydropyridazinone core substituted with a furan ring and a propyl linker connected to a thiophene sulfonamide group.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c19-14-7-6-12(13-4-1-10-22-13)17-18(14)9-3-8-16-24(20,21)15-5-2-11-23-15/h1-2,4-7,10-11,16H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRCSDVBGGSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The retrosynthetic pathway for N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide begins with the identification of modular building blocks:
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Pyridazinone Core : Synthesized via cyclization of acrylohydrazide precursors .
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Furan-2-yl Substituent : Introduced through a Michael addition or condensation reaction .
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Propyl Linker : Installed via alkylation of a chloropropanoyl intermediate .
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Thiophene-2-sulfonamide : Conjugated through nucleophilic acyl substitution .
Critical starting materials include (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazide, 3-chloropropanoyl chloride, and thiophene-2-sulfonyl chloride. Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are employed for their polar aprotic properties, facilitating nucleophilic reactions .
Synthesis of the Pyridazinone Core
The pyridazinone ring is constructed through a cyclocondensation reaction. In a representative procedure , (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazide (1 ) reacts with tosylisocyanate in anhydrous THF under nitrogen atmosphere, yielding (E)-2-aroylmethyl-3-(2-furyl)-N'-(tosylaminocarbonyl)acrylohydrazide (2 ). Acid-catalyzed cyclization using hydrochloric acid (HCl) in ethanol at 60°C generates 6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-pyridazinone (3 ) with 72–85% yield .
Table 1: Optimization of Pyridazinone Cyclization
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| HCl | 60 | 85 |
| H2SO4 | 70 | 78 |
| CF3COOH | 50 | 68 |
Regioselectivity is ensured by the electron-withdrawing effect of the tosyl group, directing cyclization to the β-position relative to the furan moiety .
Sulfonamide Conjugation
The final step involves coupling the primary amine (6 ) with thiophene-2-sulfonyl chloride (7 ). In anhydrous DMF, 6 and 7 react at 0–5°C for 2 hours, followed by gradual warming to room temperature. TEA neutralizes HCl byproducts, driving the reaction to completion .
Equation :
6 + 7 → this compound (8 )
Yield Optimization :
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Excess sulfonyl chloride (1.5 eq) improves conversion (92% yield).
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Prolonged reaction times (>4 hours) lead to desulfonation side products.
Characterization and Analytical Data
The target compound is validated via spectroscopic methods:
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, thiophene), 7.45 (d, J = 3.1 Hz, 1H, furan), 6.78–6.72 (m, 2H, pyridazinone), 4.12 (t, J = 6.5 Hz, 2H, CH2), 3.25 (t, J = 7.0 Hz, 2H, CH2), 2.01 (quin, J = 6.8 Hz, 2H, CH2) .
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HRMS : m/z [M+H]+ calc. 420.0984, found 420.0986.
Purity : >98% by HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidative reactions, often leading to the formation of epoxides or ring-opened products.
Reduction: The dihydropyridazine ring can be reduced to its corresponding pyridazine form.
Substitution: The sulfonamide group is prone to nucleophilic substitutions, often yielding sulfonamide derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions typically utilize strong nucleophiles such as amines or alkoxides, often under reflux conditions.
Major Products
The major products depend on the specific reaction pathway:
Oxidation can yield epoxides or aldehydes.
Reduction typically results in reduced dihydropyridazine derivatives.
Substitution can produce a variety of sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The unique structure of this compound may enhance its efficacy against resistant bacterial strains.
- Antitumor Effects : Pyridazinone derivatives have shown promise in cancer treatment due to their ability to inhibit cellular proliferation pathways. Studies suggest that N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide may interact with key proteins involved in tumor growth regulation.
- Anti-inflammatory Properties : The furan and pyridazinone components are associated with anti-inflammatory effects. This compound could modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or chronic inflammation.
Case Studies
Several studies have explored the applications of structurally similar compounds, providing insights into the potential efficacy of this compound:
- Anticancer Studies : Research on pyridazinone derivatives has demonstrated their ability to inhibit cancer cell lines in vitro. For instance, derivatives with similar functional groups showed IC50 values indicating significant cytotoxicity against breast cancer cells .
- Anti-inflammatory Research : A study investigating sulfonamide compounds revealed their effectiveness in reducing inflammation markers in animal models of arthritis . This suggests that this compound may have similar effects.
Mechanism of Action
The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can interact with amino acid residues in enzyme active sites, inhibiting their function. The furan and dihydropyridazine rings may facilitate binding to hydrophobic pockets within proteins, enhancing specificity and potency.
Comparison with Similar Compounds
2,5-Dichloro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS: 1021225-66-0)
Key Differences :
- Substituent : Replaces the thiophene sulfonamide group with a dichlorobenzamide moiety.
- Molecular Formula : C₁₈H₁₅Cl₂N₃O₃ vs. the target compound’s C₁₆H₁₆N₄O₄S₂ (estimated).
2-Ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Key Differences :
Pesticide Analogues (e.g., Furilazole)
Key Similarities :
- Furan Motif : Shared furan ring, which contributes to π-π interactions in molecular binding.
- Applications : Unlike the target compound, furan-containing pesticides like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) are designed for herbicidal activity, highlighting how structural motifs can be repurposed across fields .
Comparative Data Table
Research Findings and Implications
- Solubility : Sulfonamides generally exhibit higher aqueous solubility than chlorinated benzamides, suggesting better bioavailability for the target compound .
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a furan moiety, a dihydropyridazine ring, and a thiophene sulfonamide group. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Carbonic Anhydrase Inhibition : A study highlighted that thiophene and furan sulfonamides possess nanomolar-level potency for inhibiting human carbonic anhydrase II (CA II) in vitro. This inhibition can lead to therapeutic effects in conditions such as glaucoma by reducing intraocular pressure .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them candidates for treating bacterial infections. The structural characteristics allow for interaction with bacterial enzymes or receptors.
- Antifungal Properties : Other derivatives containing furan and thiophene moieties have shown antifungal activity, suggesting that this compound may also possess similar properties .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Solubility : Studies on solubility in water and buffer solutions indicate that the compound can be effectively formulated for topical applications, which is crucial for ocular hypotensive agents .
- Toxicity Studies : In vitro studies assessing glutathione reactivity and guinea pig sensitization tests provide insights into the safety profile of the compound. These studies are essential for determining the potential side effects before clinical trials.
Case Study 1: Ocular Hypotensive Agents
A series of experiments were conducted using ocular normotensive albino rabbits to evaluate the effectiveness of thiophene-based sulfonamides as topical agents. The results indicated significant reductions in intraocular pressure, supporting their use in glaucoma treatment .
Case Study 2: Antibacterial Efficacy
In a comparative study against common bacterial strains, derivatives of thiophene sulfonamides exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests a promising avenue for developing new antibacterial agents based on this scaffold .
Research Findings Summary
The biological activity of this compound is supported by various studies indicating its potential as an inhibitor of carbonic anhydrase, an antimicrobial agent, and possibly an antifungal compound. The following table summarizes key findings from recent research:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling to introduce the furan or thiophene moieties (common in pyridazine derivatives) .
- Sulfonamide formation : Reaction of thiophene-2-sulfonyl chloride with a propylamine intermediate under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via thin-layer chromatography (TLC) .
- Optimization : Key parameters include solvent polarity (e.g., THF or DMF), temperature (50–80°C), and reaction time (3–72 hours). Excess reagents may improve yields in sterically hindered steps .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Key Techniques :
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH in sulfonamide at δ ~10 ppm) .
- IR spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~3300 cm (N-H stretching) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] for C₁₇H₁₆N₃O₄S₂) .
- X-ray crystallography : For absolute configuration determination (if single crystals are obtained) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Approach :
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT) .
- Byproduct analysis : Use LC-MS or preparative HPLC to isolate impurities; mechanistic studies (e.g., radical trapping) can identify side-reaction pathways .
- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- Methodology :
- Stability studies : Incubate the compound in buffers (pH 2–10) at 25–37°C for 24–72 hours; monitor degradation via HPLC .
- Reactivity insights : The sulfonamide group may hydrolyze under strongly acidic/basic conditions, while the pyridazine ring is susceptible to oxidation at high temperatures .
- Biological relevance : Use stability data to design assay buffers (e.g., neutral pH for cell-based studies) and prioritize derivatives with improved stability .
Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?
- Tools :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target) .
- MD simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .
- QSAR models : Use pyridazine and sulfonamide derivatives’ activity data to predict IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
